![molecular formula C21H16N2O4S B4934860 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4934860.png)
4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, commonly known as ND-630 or ML-10302, is a chemical compound that belongs to the class of azabicyclooctanes. It is a potent and selective inhibitor of human prolyl oligopeptidase (POP), an enzyme that plays a crucial role in the degradation of neuropeptides and peptides involved in various physiological processes. ND-630 has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is an enzyme that cleaves the peptide bonds of proline-containing oligopeptides and neuropeptides. This cleavage leads to the degradation of these peptides, which play important roles in various physiological processes, including pain perception, mood regulation, and cognitive function. ND-630 acts as a competitive inhibitor of 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, binding to the active site of the enzyme and preventing the cleavage of proline-containing peptides. This inhibition leads to an increase in the levels of these peptides, which can have beneficial effects on neurological disorders.
Biochemical and Physiological Effects:
ND-630 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that ND-630 increases the levels of various neuropeptides, including substance P, enkephalins, and dynorphins, which are involved in pain perception, mood regulation, and cognitive function. In animal models, ND-630 has been shown to improve cognitive function and reduce the symptoms of Parkinson's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ND-630 is its high selectivity for 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. ND-630 is also relatively easy to synthesize and has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of ND-630 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
For research on ND-630 could include clinical trials to evaluate its therapeutic potential in neurological disorders, as well as studies to investigate its mechanism of action and potential side effects. Additionally, ND-630 could be used as a tool to study the role of 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in other physiological processes, such as inflammation and immune function.
Synthesemethoden
The synthesis of ND-630 involves several steps, starting from the reaction of 4-nitrophenylthiophenol with 4-bromophenylacetonitrile to obtain 4-{4-[(4-nitrophenyl)thio]phenyl}-4-oxobutanoic acid. This intermediate is then transformed into the corresponding amide by reaction with 2-(3-aminopropyl)-1,3-propanediamine. Finally, the cyclization of the amide with phosgene yields ND-630 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
ND-630 has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders, particularly those associated with the dysregulation of neuropeptide signaling pathways. In vitro studies have shown that ND-630 is a potent and selective inhibitor of 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, with an IC50 value in the low nanomolar range. This inhibition leads to an increase in the levels of various neuropeptides, including substance P, enkephalins, and dynorphins, which are involved in pain perception, mood regulation, and cognitive function.
Eigenschaften
IUPAC Name |
4-[4-(4-nitrophenyl)sulfanylphenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c24-20-18-12-1-2-13(11-12)19(18)21(25)22(20)14-3-7-16(8-4-14)28-17-9-5-15(6-10-17)23(26)27/h1-10,12-13,18-19H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYXNQQJDPKKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934780.png)
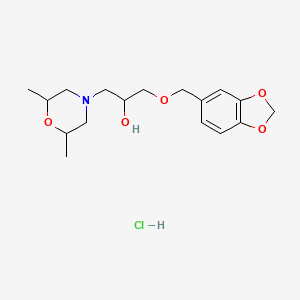
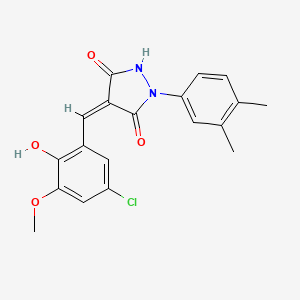
![2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B4934789.png)
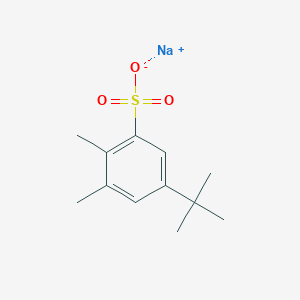
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4934799.png)
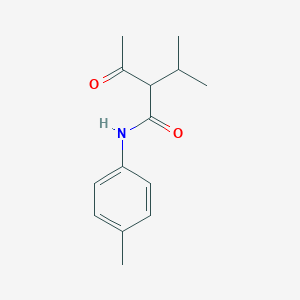
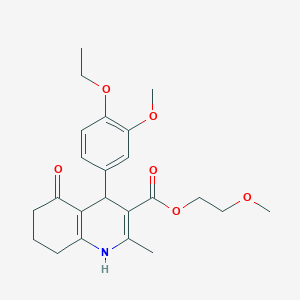
![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934819.png)
![3-(2-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934823.png)
![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4934829.png)
![7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4934831.png)
![3,5-dichloro-4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4934836.png)